molecular formula C19H18N4O3S B3203692 N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide CAS No. 1021264-79-8

N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide

Numéro de catalogue: B3203692
Numéro CAS: 1021264-79-8
Poids moléculaire: 382.4 g/mol
Clé InChI: VEGAQPMUNAJLLM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Research Use Only. This product is a chemical reagent designed for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Overview and Research Value N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide is a synthetically designed organic compound featuring a pyridazine core scaffold. This core is a heterocyclic motif of significant interest in medicinal chemistry and drug discovery. The compound's structure incorporates a furan-2-ylmethyl amide group and a 4-methylbenzamide moiety, linked via a thioether chain. Such a complex architecture is typical of molecules investigated for their potential to interact with specific biological targets. While direct biological data for this specific compound is not widely published, its structural features are highly relevant for probing enzyme function and cellular signaling pathways . Potential Research Applications and Mechanism Compounds based on the pyridazine scaffold, particularly those with similar amide and thioether functionalizations, are frequently explored as modulators of protein function. A closely related analog, which shares the N-(6-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)pyridazin-3-yl)furan-2-carboxamide structure, is identified in patent literature as an inhibitor of the Anoctamin 6 (ANO6) protein . ANO6 is a calcium-activated ion channel and phospholipid scramblase involved in critical cellular processes such as blood coagulation and cell fusion. Therefore, this class of compounds presents a valuable research tool for investigating the physiological and pathological roles of ANO6, including its implications in thromboembolic diseases and other related disorders . The mechanism of action for such molecules is hypothesized to involve direct interaction with the ANO6 protein, thereby modulating its ion channel or scramblase activity. Researchers can utilize this compound to further elucidate the complex biology of ion channels and to develop new in vitro models of disease.

Propriétés

IUPAC Name

N-[6-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-13-4-6-14(7-5-13)19(25)21-16-8-9-18(23-22-16)27-12-17(24)20-11-15-3-2-10-26-15/h2-10H,11-12H2,1H3,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEGAQPMUNAJLLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NN=C(C=C2)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Research Findings and Implications

  • Functional Group Synergy : The combination of thioether, furan, and benzamide groups may optimize interactions with hydrophobic pockets or catalytic sites in enzymes.
  • Gaps in Data : Biological activity, solubility, and pharmacokinetic data for the target compound are absent in the provided evidence. Further studies should prioritize assays comparing its efficacy with analogs like AZ257 (bromophenyl variant) or 2d (nitrophenyl variant) .

Q & A

Q. Critical conditions :

  • Temperature control (<40°C during amide coupling to prevent racemization).
  • Use of inert atmosphere (N₂/Ar) for moisture-sensitive steps.
  • Catalysts like triethylamine to neutralize HCl byproducts during amide formation .

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Answer:
A combination of spectroscopic and chromatographic methods is required:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Confirm the presence of furan protons (δ 6.3–7.4 ppm), pyridazine aromatic protons (δ 8.0–9.0 ppm), and methyl groups (δ 2.3–2.6 ppm).
    • ¹³C NMR : Verify carbonyl signals (amide C=O at ~165–170 ppm; benzamide C=O at ~168 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion ([M+H]⁺) and fragmentation patterns.
  • HPLC : Purity assessment (>95%) using a C18 column and UV detection at 254 nm .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:
SAR studies should systematically modify key regions:

Furan moiety : Replace with other heterocycles (e.g., thiophene, pyrrole) to assess impact on target binding.

Thioether linker : Test alternative linkers (e.g., sulfoxide, sulfone) for metabolic stability.

Benzamide group : Introduce electron-withdrawing/donating substituents (e.g., -Cl, -OCH₃) to modulate lipophilicity .

Q. Experimental workflow :

  • In silico docking : Predict binding affinity to targets (e.g., kinases, GPCRs) using AutoDock or Schrödinger.
  • In vitro assays : Test analogs in enzyme inhibition (e.g., IC₅₀ determination via fluorescence polarization) or cell viability assays (MTT assay).
  • ADME profiling : Microsomal stability assays and Caco-2 permeability studies to prioritize lead candidates .

Advanced: How should researchers resolve contradictory bioactivity data across different assay systems?

Answer:
Contradictions may arise from assay-specific variables (e.g., pH, cofactors) or off-target effects. Mitigation strategies include:

Orthogonal assays : Validate hits using independent methods (e.g., SPR for binding affinity vs. enzymatic activity assays).

Proteomic profiling : Use affinity pulldown-MS to identify unintended targets.

Crystallography : Co-crystallize the compound with its primary target to confirm binding mode .

Dose-response curves : Ensure data reproducibility across multiple replicates and cell lines .

Basic: What analytical techniques are essential for monitoring reaction intermediates during synthesis?

Answer:

  • Thin-layer chromatography (TLC) : Track reaction progress using silica plates and UV visualization.
  • LC-MS : Identify intermediates in real-time with a C18 column and ESI ionization.
  • FT-IR : Monitor functional groups (e.g., disappearance of -SH stretch at ~2550 cm⁻¹ post-thioether formation) .

Advanced: How can researchers elucidate the mechanism of action for this compound in complex biological systems?

Answer:

  • Transcriptomics/proteomics : RNA-seq or SILAC-based proteomics to identify differentially expressed genes/proteins post-treatment.
  • Kinase profiling : Broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to pinpoint inhibited/enhanced kinases.
  • CRISPR-Cas9 screens : Genome-wide knockout screens to identify synthetic lethal partners or resistance mechanisms .

Basic: What are the stability considerations for storing this compound?

Answer:

  • Storage conditions : Lyophilized powder at -20°C under inert gas (argon) to prevent oxidation of the thioether group.
  • Solubility : Prepare stock solutions in DMSO (≤10 mM) and avoid aqueous buffers with high pH (>8.0) to prevent hydrolysis .

Advanced: How can computational methods guide the optimization of pharmacokinetic properties?

Answer:

  • QSAR modeling : Train models on existing data to predict logP, solubility, and metabolic clearance.
  • MD simulations : Assess binding kinetics (e.g., residence time on target) using GROMACS or AMBER.
  • CYP450 inhibition prediction : Tools like StarDrop or MetaCore to prioritize analogs with lower CYP3A4/2D6 inhibition risk .

Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis due to volatile solvents (e.g., DCM, DMF).
  • Waste disposal : Collect organic waste in halogen-resistant containers for incineration .

Advanced: How can researchers address low solubility in aqueous buffers during in vitro testing?

Answer:

  • Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) at non-toxic concentrations.
  • Salt formation : Synthesize hydrochloride or mesylate salts to improve solubility.
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles for sustained release .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide
Reactant of Route 2
Reactant of Route 2
N-(6-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)pyridazin-3-yl)-4-methylbenzamide

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